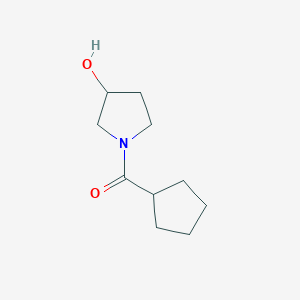

Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone

CAS No.: 1340367-08-9

Cat. No.: VC3077588

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1340367-08-9 |

|---|---|

| Molecular Formula | C10H17NO2 |

| Molecular Weight | 183.25 g/mol |

| IUPAC Name | cyclopentyl-(3-hydroxypyrrolidin-1-yl)methanone |

| Standard InChI | InChI=1S/C10H17NO2/c12-9-5-6-11(7-9)10(13)8-3-1-2-4-8/h8-9,12H,1-7H2 |

| Standard InChI Key | MHMOXIJXAOIHMG-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)C(=O)N2CCC(C2)O |

| Canonical SMILES | C1CCC(C1)C(=O)N2CCC(C2)O |

Introduction

Chemical Structure and Properties

Structural Features

Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone is characterized by several key structural elements that define its chemical behavior and biological potential:

-

A five-membered cyclopentyl ring

-

A five-membered pyrrolidine ring containing a nitrogen atom

-

A hydroxyl group at the 3-position of the pyrrolidine ring

-

A ketone (carbonyl) functional group connecting the cyclopentyl and pyrrolidine moieties

This specific arrangement creates a molecule with unique conformational properties and functional group interactions that influence its chemical reactivity and potential biological interactions.

Physical and Chemical Properties

Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone demonstrates solubility characteristics typical of moderately polar organic compounds. It dissolves readily in organic solvents such as ethanol and dichloromethane, facilitating its handling and use in various chemical reactions. The presence of the hydroxyl group enhances the compound's polarity compared to its non-hydroxylated analogs, potentially increasing its water solubility and ability to form hydrogen bonds with biological targets.

Chemical Identifiers and Basic Properties

Table 1 presents the key chemical identifiers and basic properties of Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone:

| Property | Value |

|---|---|

| CAS Number | 1340367-08-9 |

| Molecular Formula | C10H17NO2 |

| Molecular Weight | 183.25 g/mol |

| IUPAC Name | cyclopentyl-(3-hydroxypyrrolidin-1-yl)methanone |

| Standard InChI | InChI=1S/C10H17NO2/c12-9-5-6-11(7-9)10(13)8-3-1-2-4-8/h8-9,12H,1-7H2 |

| InChIKey | MHMOXIJXAOIHMG-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)C(=O)N2CCC(C2)O |

| PubChem Compound ID | 62918765 |

Table 1: Chemical identifiers and properties of Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone

Synthesis and Chemical Reactions

Synthetic Approaches

The synthesis of Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone typically involves multiple steps starting from commercially available precursors. While specific synthetic routes may vary depending on the laboratory and intended application, a general approach often includes:

-

Formation or acquisition of the 3-hydroxypyrrolidine ring system

-

Preparation of an activated cyclopentyl carboxylic acid derivative

-

Coupling reaction between the 3-hydroxypyrrolidine and the activated cyclopentyl carboxylic acid to form the amide bond

These synthetic procedures require careful control of reaction conditions to ensure regioselectivity and to prevent side reactions at the hydroxyl group. Protection/deprotection strategies are frequently employed when synthesizing this compound to achieve the desired selectivity.

Chemical Reactivity

The chemical reactivity of Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone is primarily determined by its functional groups:

-

The hydroxyl group can participate in alcohol-typical reactions, including esterification, oxidation, and hydrogen bonding

-

The amide carbonyl group exhibits stability typical of amides but can undergo nucleophilic attack under appropriate conditions

-

The tertiary amine nitrogen in the pyrrolidine ring can act as a base or nucleophile in suitable chemical environments

Understanding these reactivity patterns is crucial when designing derivative compounds or incorporating this molecule into more complex structures for medicinal chemistry applications.

Biological Activities and Applications

Antifungal Properties

One of the most promising aspects of Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone research involves its derivatives with antifungal properties. Studies have shown that structural modifications of this compound can lead to molecules with enhanced activity against various fungal species. These findings suggest potential applications in developing new antifungal agents, which are increasingly important given the rising concerns about fungal resistance to existing medications.

Structure-Activity Relationship Studies

Research on the structure-activity relationships of Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone and its derivatives has provided valuable insights into the structural features required for biological activity. These studies typically involve systematic modifications of:

-

The hydroxyl group position or substitution

-

The cyclopentyl ring (replacement with other cycloalkyl or aromatic groups)

-

Additional functional groups on either the pyrrolidine or cyclopentyl moieties

Such studies help medicinal chemists optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Comparison with Related Compounds

Structural Analogs

Comparing Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone with related compounds provides valuable insights into the importance of its unique structural features. A closely related compound is Cyclopentyl(pyrrolidin-1-yl)methanone (CAS: 4608975), which differs from our target compound only by the absence of the hydroxyl group on the pyrrolidine ring . This structural difference results in distinct physical and chemical properties as summarized in Table 2:

| Property | Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone | Cyclopentyl(pyrrolidin-1-yl)methanone |

|---|---|---|

| Molecular Formula | C10H17NO2 | C10H17NO |

| Molecular Weight | 183.25 g/mol | 167.25 g/mol |

| Hydrogen Bonding Capacity | Higher (OH group provides additional H-bonding site) | Lower |

| Biological Activity Profile | Derivatives show antifungal properties | Different biological profile |

| XLogP3 | Not reported | 1.8 |

| Hydrogen Bond Acceptors | 2 | 1 |

Table 2: Comparison of Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone with its non-hydroxylated analog

Significance of the Hydroxyl Group

The hydroxyl group at the 3-position of the pyrrolidine ring serves several important functions in the context of medicinal chemistry:

These factors make Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone particularly interesting as a scaffold for developing biologically active compounds with specific targeting capabilities.

Research Applications and Future Directions

Future Research Directions

Based on the current understanding of Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone, several promising research directions emerge:

-

Optimization of synthetic routes to improve yields and stereoselectivity

-

Expanded structure-activity relationship studies to identify more potent derivatives

-

Detailed mechanistic investigations of the antifungal activity exhibited by derivatives

-

Exploration of potential applications beyond antifungal activity, such as enzyme inhibition or receptor modulation

-

Investigation of the compound's potential role in creating dual-target drugs, similar to approaches used in developing compounds that target both dopamine receptors and opioid receptors

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume